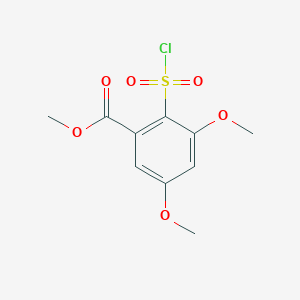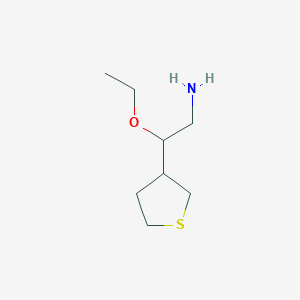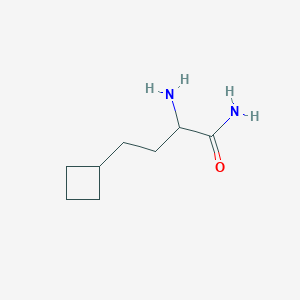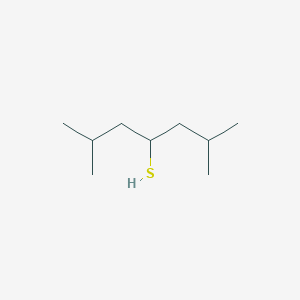
Kadsuralignan C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsuralignan C is an arylnaphthalene lignan isolated from the plant Kadsura coccinea. This compound is part of a larger group of lignans, which are known for their diverse biological activities. Kadsura coccinea, belonging to the Schisandraceae family, has been traditionally used in Chinese medicine for treating various ailments such as rheumatoid arthritis and gastroenteric disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Kadsuralignan C typically involves the extraction from the chloroform fraction of the ethanol extract of Kadsura coccinea. The isolation process includes various chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The structures of the compounds are elucidated by spectroscopic analysis, including mass spectrometry (MS), circular dichroism (CD), and nuclear magnetic resonance (NMR) spectra .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient industrial production methods.
Análisis De Reacciones Químicas
Types of Reactions
Kadsuralignan C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. These products are often analyzed using spectroscopic techniques to confirm their structures.
Aplicaciones Científicas De Investigación
Kadsuralignan C has been the subject of various scientific research studies due to its potential biological activities. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of Kadsuralignan C involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit nitric oxide production by interfering with the signaling pathways involved in inflammation . Additionally, its anti-tumor activity is believed to be mediated through the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Kadsuralignan C is unique among lignans due to its arylnaphthalene structure. Similar compounds include other lignans isolated from Kadsura coccinea, such as kadsuralignan A, kadsuralignan B, and gomisin R . These compounds share some structural similarities but differ in their specific functional groups and biological activities. This compound stands out due to its specific inhibitory effects on nitric oxide production and its potential anti-tumor properties .
Conclusion
This compound is a promising compound with diverse biological activities and potential applications in various fields. Its unique structure and mechanism of action make it an interesting subject for further research and development. Continued studies on its preparation, chemical reactions, and applications will help unlock its full potential and pave the way for new therapeutic agents.
Propiedades
Fórmula molecular |
C21H26O5 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(6R,7S,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H26O5/c1-11-6-13-7-17(24-3)16(22)10-15(13)20(12(11)2)14-8-18(25-4)21(23)19(9-14)26-5/h7-12,20,22-23H,6H2,1-5H3/t11-,12+,20+/m1/s1 |
Clave InChI |
QHLOLFAIJRCECK-JGRMJRGVSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C(=C3)OC)O)OC)O)OC |
SMILES canónico |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C(=C3)OC)O)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


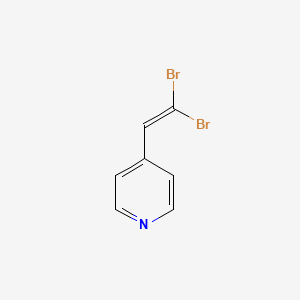
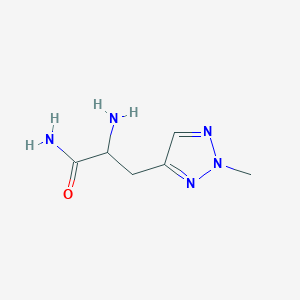

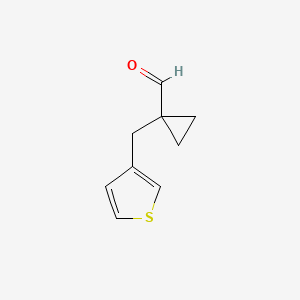
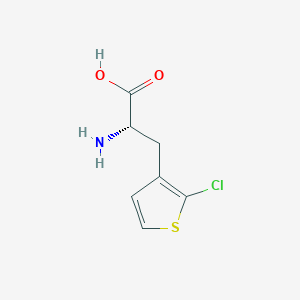
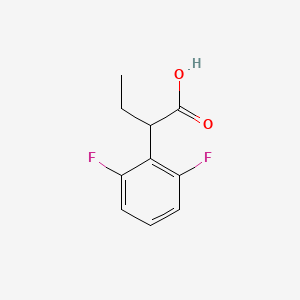
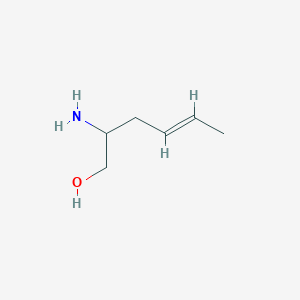
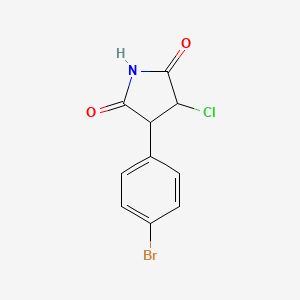
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
